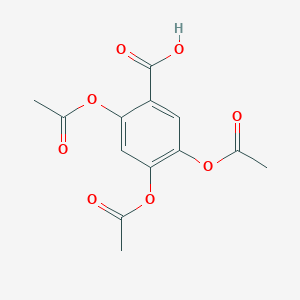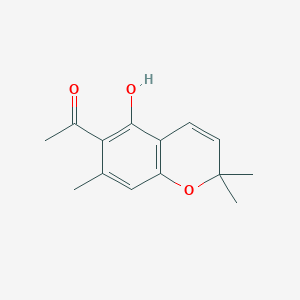
5-(3-Aminopropyl)benzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminopropyl)benzene-1,2,4-triol is an organic compound that belongs to the class of aromatic compounds known as benzenetriols. This compound features a benzene ring substituted with three hydroxyl groups and an aminopropyl group. It is structurally related to other benzenetriols, such as hydroxyquinol and pyrogallol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminopropyl)benzene-1,2,4-triol can be achieved through several methods. One common approach involves the nitration of benzene followed by reduction and subsequent substitution reactions. For instance, starting with benzene, a nitration reaction can introduce nitro groups, which are then reduced to amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminopropyl)benzene-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or catalytic hydrogenation.
Substitution reagents: Such as halogens or sulfonic acids.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .
Applications De Recherche Scientifique
5-(3-Aminopropyl)benzene-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties against bacteria such as Xanthomonas citri.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-(3-Aminopropyl)benzene-1,2,4-triol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to be due to its ability to limit the availability of iron to bacterial cells, thereby inhibiting their growth . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
5-(3-Aminopropyl)benzene-1,2,4-triol can be compared to other similar compounds such as:
Hydroxyquinol (1,2,4-benzenetriol): Similar in structure but lacks the aminopropyl group.
Pyrogallol (1,2,3-benzenetriol): Another isomer with hydroxyl groups in different positions.
The uniqueness of this compound lies in its aminopropyl group, which imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
| 90304-38-4 | |
Formule moléculaire |
C9H13NO3 |
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
5-(3-aminopropyl)benzene-1,2,4-triol |
InChI |
InChI=1S/C9H13NO3/c10-3-1-2-6-4-8(12)9(13)5-7(6)11/h4-5,11-13H,1-3,10H2 |
Clé InChI |
MRZZHFSRXTYAHK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)O)O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)



![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
